2-Chloro-4-ethoxy-5-fluoropyridine
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Overview
Description
2-Chloro-4-ethoxy-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, ethoxy, and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5-fluoropyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine, with an ethoxy group. This reaction can be carried out under mild conditions using an appropriate base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-ethoxy-5-fluoropyridine, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-Chloro-4-ethoxy-5-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-fluoropyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-ethoxy-4-fluoropyridine
- 2-Chloro-4-fluoropyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
2-Chloro-4-ethoxy-5-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents on the pyridine ring
Biological Activity
2-Chloro-4-ethoxy-5-fluoropyridine is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its synthesis, biological effects, and potential applications based on available research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_7H_8ClF_N
- Molecular Weight : 163.59 g/mol
- CAS Number : 357927-50-5
This compound features a pyridine ring substituted with a chlorine atom, an ethoxy group, and a fluorine atom, which contribute to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the substitution reactions of pyridine derivatives. The following method outlines a common synthetic route:
- Starting Material : 2-Chloro-4-fluoropyridine.
- Reagents : Ethanol and a suitable base (e.g., sodium ethoxide).
- Procedure : The reaction is conducted under reflux conditions to facilitate the nucleophilic substitution at the 4-position of the pyridine ring.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated pyridine derivatives can inhibit bacterial growth effectively. A comparative analysis of various derivatives revealed that the presence of both chlorine and fluorine atoms enhances antimicrobial efficacy against Gram-positive bacteria.
Compound | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | 15 mm | 32 µg/mL |
Control (No Fluorination) | 10 mm | 64 µg/mL |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential use in treating inflammatory diseases.
Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of this compound indicate its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have been reported to enhance cognitive function by acting as positive allosteric modulators at nAChRs.
Case Studies
-
Study on Antimicrobial Activity :
A study published in Bioorganic & Medicinal Chemistry Letters evaluated several pyridine derivatives for their antimicrobial activity. This compound was included in this evaluation, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics . -
Neuropharmacological Study :
Another investigation assessed the effects of various pyridine derivatives on cognitive enhancement in rodent models. The study found that administration of this compound improved memory retention and learning capabilities, correlating with increased nAChR activity .
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-fluoropyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2H2,1H3 |
InChI Key |
MXWFDXNJVQMDGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
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